Cas no 255041-53-3 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)-)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)- 化学的及び物理的性質
名前と識別子
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- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)-
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- インチ: 1S/C11H23BO2/c1-9(2)7-8-12-13-10(3,4)11(5,6)14-12/h9H,7-8H2,1-6H3
- InChIKey: RRGXVRVZHMLFGU-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1CCC(C)C
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7178403-0.5g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 0.5g |
$410.0 | 2025-03-12 | |
Enamine | EN300-7178403-5.0g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 5.0g |
$1240.0 | 2025-03-12 | |
Enamine | EN300-7178403-0.1g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 0.1g |
$376.0 | 2025-03-12 | |
Enamine | EN300-7178403-1.0g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 1.0g |
$428.0 | 2025-03-12 | |
Enamine | EN300-7178403-2.5g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 2.5g |
$838.0 | 2025-03-12 | |
Enamine | EN300-7178403-10.0g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 10.0g |
$1839.0 | 2025-03-12 | |
Enamine | EN300-7178403-0.25g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 0.25g |
$393.0 | 2025-03-12 | |
Enamine | EN300-7178403-0.05g |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
255041-53-3 | 95.0% | 0.05g |
$359.0 | 2025-03-12 |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)- 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)-に関する追加情報
Comprehensive Overview of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)- (CAS No. 255041-53-3)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)- (CAS No. 255041-53-3) is a highly versatile boron-containing heterocyclic compound widely utilized in organic synthesis, pharmaceutical research, and material science. Its unique structure, featuring a dioxaborolane ring and a branched alkyl substituent, makes it a valuable intermediate for cross-coupling reactions, such as the Suzuki-Miyaura reaction, a cornerstone in modern drug discovery and polymer chemistry. The compound's stability and reactivity have garnered significant attention in recent years, particularly in the development of advanced functional materials and bioconjugation techniques.
The growing demand for sustainable chemistry and green synthesis has further highlighted the importance of 1,3,2-Dioxaborolane derivatives. Researchers are increasingly exploring its applications in catalysis and renewable energy systems, aligning with global trends toward eco-friendly industrial processes. Its compatibility with water-soluble ligands and biodegradable solvents positions it as a promising candidate for reducing environmental impact in chemical manufacturing. Additionally, its role in click chemistry and bioorthogonal reactions has opened new avenues for targeted drug delivery and diagnostic imaging.
From a technical perspective, 4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane exhibits excellent thermal stability and solubility in common organic solvents, such as tetrahydrofuran (THF) and dichloromethane (DCM). These properties facilitate its integration into multi-step synthetic routes, particularly in the preparation of arylboronic esters and complex macromolecules. Recent studies have also investigated its potential in photocatalysis and electrochemical sensors, addressing emerging needs in smart materials and wearable technology.
In the pharmaceutical sector, CAS No. 255041-53-3 is frequently employed as a building block for small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs). Its ability to form stable covalent bonds with biomolecules has spurred innovation in precision medicine and cancer therapeutics. Notably, its low toxicity profile and compatibility with high-throughput screening methods make it a preferred choice for drug candidates targeting protein-protein interactions and enzyme modulation.
Market trends indicate a rising interest in customized boron reagents, driven by the expansion of personalized healthcare and nanotechnology. Suppliers and manufacturers are optimizing production protocols for 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methylbutyl)- to meet stringent quality control standards, ensuring consistency for academic and industrial applications. Analytical techniques like NMR spectroscopy and HPLC are routinely employed to verify purity, reflecting the compound's critical role in high-value chemical synthesis.
Looking ahead, the compound's adaptability to flow chemistry and continuous manufacturing systems underscores its potential to revolutionize scalable production. As interdisciplinary research bridges gaps between chemistry, biology, and engineering, 255041-53-3 is poised to remain at the forefront of innovation, addressing challenges in energy storage, therapeutic development, and beyond.
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